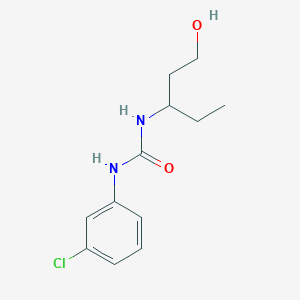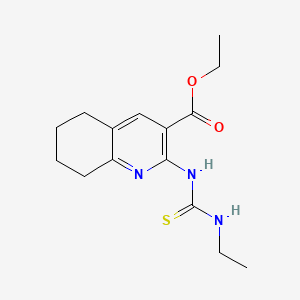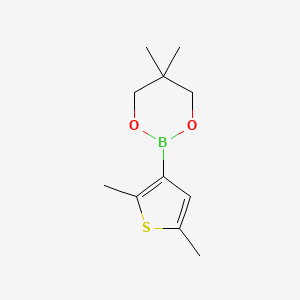
2-(2,5-Dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane is an organosulfur compound that features a thiophene ring substituted with dimethyl groups and a dioxaborinane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2,5-dimethylthiophene with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the boron-containing dioxaborinane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
2-(2,5-Dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the boron moiety or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, acids, and bases are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted thiophene derivatives with different functional groups.
科学的研究の応用
2-(2,5-Dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of photoactive materials and organic semiconductors.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
作用機序
The mechanism by which 2-(2,5-Dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiophene ring and boron moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. Pathways involved may include signal transduction, metabolic processes, and cellular responses.
類似化合物との比較
Similar Compounds
2,5-Dimethylthiophene: A simpler analog without the boron-containing dioxaborinane ring.
Thiophene: The parent compound with a sulfur atom in the ring.
2,5-Dimethylthiophene-3-boronic acid: A related compound with a boronic acid group instead of the dioxaborinane ring.
Uniqueness
2-(2,5-Dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of both the thiophene ring and the dioxaborinane moiety, which confer distinct chemical and physical properties
特性
分子式 |
C11H17BO2S |
|---|---|
分子量 |
224.13 g/mol |
IUPAC名 |
2-(2,5-dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C11H17BO2S/c1-8-5-10(9(2)15-8)12-13-6-11(3,4)7-14-12/h5H,6-7H2,1-4H3 |
InChIキー |
DBAOACWEYQGISE-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)(C)C)C2=C(SC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


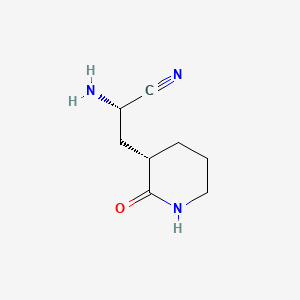
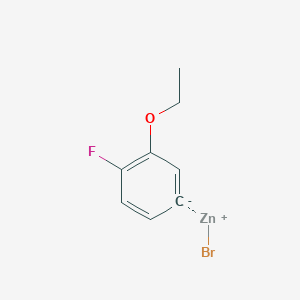
![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
![(1S,5R,6R)-Ethyl 7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14894470.png)
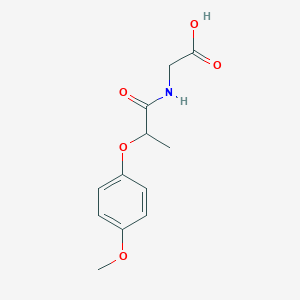
![2,3-DihydrobenZo[b]furan-5-ylZinc bromide](/img/structure/B14894482.png)

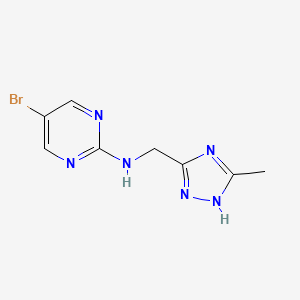

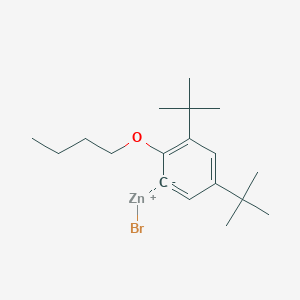
![2-({4-(4-Methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B14894521.png)
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14894528.png)
